molecular formula C9H18O2 B3187455 2,5-Dimethylheptanoic acid CAS No. 15313-67-4

2,5-Dimethylheptanoic acid

Cat. No.: B3187455
CAS No.: 15313-67-4
M. Wt: 158.24 g/mol
InChI Key: FADNIPWIJRZXGM-UHFFFAOYSA-N
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Description

2,5-Dimethylheptanoic acid is an organic compound with the molecular formula C9H18O2 It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the heptanoic acid backbone at the 2nd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylheptanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,5-dimethylhexane with carbon monoxide and water in the presence of a catalyst to form the desired acid. Another approach involves the oxidation of 2,5-dimethylheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control of reaction conditions, high yield, and safety.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,5-dimethylheptanoyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 2,5-Dimethylheptanone, 2,5-Dimethylheptanal.

    Reduction: 2,5-Dimethylheptanol.

    Substitution: 2,5-Dimethylheptanoyl chloride.

Scientific Research Applications

2,5-Dimethylheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylheptanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid metabolic pathways, influencing the synthesis and degradation of lipids. It may also act as a signaling molecule, modulating the activity of enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylheptanoic acid is unique due to its specific methyl group positioning, which influences its chemical reactivity and physical properties. This distinct structure can lead to different biological activities and applications compared to its isomers.

Properties

IUPAC Name

2,5-dimethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-7(2)5-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADNIPWIJRZXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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